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Compound of Interest

2-Amino-5-bromothiazole
Compound Name:
hydrobromide

cat. No.: B1273002

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions,
synthesis protocols, and key applications of 2-Amino-5-bromothiazole hydrobromide, a
versatile building block in medicinal chemistry and drug discovery.

Synthesis of 2-Amino-5-bromothiazole and its
Hydrobromide Salt

The synthesis of 2-amino-5-bromothiazole can be achieved through direct bromination of 2-
aminothiazole. The resulting product is often isolated as the hydrobromide salt.

Direct Bromination of 2-Aminothiazole

A common and straightforward method for synthesizing 2-Amino-5-bromothiazole is the
electrophilic bromination of 2-aminothiazole at the electron-rich C5 position.[1] Various
brominating agents and reaction conditions can be employed for this transformation.

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Amino-5-bromothiazole
Hydrobromide
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Experimental Protocol: Bromination using Bromine in Acetic Acid[1]

Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a suitable flask.

Cool the solution to 0°C using an ice bath.

Slowly add a solution of bromine (8 mmol) in a small amount of acetic acid dropwise to the
cooled solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, neutralize the reaction mixture with a saturated solution of sodium
bicarbonate (NaHCO:s) to a pH of 7-8.

Extract the product with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium
sulfate.
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« Filter and concentrate the solution under reduced pressure.

» Purify the crude product by column chromatography to obtain 2-amino-5-bromothiazole.

Experimental Workflow: Synthesis of 2-Amino-5-bromothiazole via Direct Bromination
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Caption: General workflow for synthesizing 2-amino-5-bromothiazole via direct bromination.
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Preparation of 2-Amino-5-bromothiazole (Free Base)
from its Hydrobromide Salt

The free base of 2-amino-5-bromothiazole can be obtained from its hydrobromide salt by
neutralization with a base.[2][3]

Experimental Protocol: Free Base Preparation[2]

e Suspend 2-amino-5-bromothiazole hydrobromide (30.0 g, 116.35 mmol) in
tetrahydrofuran (THF, 350 mL).

e Add triethylamine (TEA, 24.1 mL, 174.53 mmol) to the suspension.
 Stir the mixture at room temperature for 6 hours.
« Filter the resulting precipitate.

o Concentrate the filtrate under reduced pressure to yield 2-amino-5-bromothiazole (17 g,
94.97 mmol). The product can often be used in subsequent steps without further purification.

[2]

Applications in Chemical Synthesis

2-Amino-5-bromothiazole hydrobromide is a key intermediate in the synthesis of a wide
range of biologically active molecules. The bromine atom at the 5-position serves as a versatile
handle for various cross-coupling reactions.[1]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon
bond between the 5-position of the thiazole ring and an aryl or heteroaryl group from a boronic
acid.[1]

Table 2: General Conditions for Suzuki-Miyaura Coupling of 2-Amino-5-bromothiazole
Derivatives
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Component Example Molar Equivalents
Bromothiazole Derivative 2-Amino-5-bromothiazole 1

Boronic Acid Arylboronic acid 11-15

Palladium Catalyst Pd(PPhs)a 0.05

Base K3POa or K2CO3 2-3

Solvent 1,4-Dioxane/Water (4:1)

Temperature 85 -110°C

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[1]

e In an oven-dried flask, combine the 2-amino-5-bromothiazole derivative (1 eq.), the
arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPhs)s, 5 mol%), and a base
(e.q., KsPOa4, 2-3 eq.).

o Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
e Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

» Heat the reaction mixture to 85-110°C for several hours, monitoring completion by TLC or
LC-MS.

 After cooling to room temperature, quench the reaction with water and extract with an
organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate.

 Purify the crude product via column chromatography.

Logical Workflow: Suzuki-Miyaura Coupling
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Caption: Logical workflow for a typical Suzuki-Miyaura cross-coupling reaction.
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Synthesis of N-(5-Bromo-2-thiazolyl)acetamide

2-Amino-5-bromothiazole can be acylated to form N-(5-Bromo-2-thiazolyl)acetamide, another
useful synthetic intermediate.[6]

Experimental Protocol: Synthesis of N-(5-bromothiazol-2-yl)acetamide[2]

In a 250 mL round-bottom flask, combine 5-Bromothiazol-2-amine (6.0 g, 23 mmol) and
acetic anhydride (50 g, 490 mmol).

e Heat the suspension to 100°C and stir for 3 hours.
e Cool the reaction mixture and filter to collect the crude product.

o Transfer the crude product to a round-bottom flask, add 50 mL of methanol, and heat to

reflux.

e Cool the mixture and collect the product, N-(5-bromothiazol-2-yl)acetamide (4.5 g, 93%
yield), by filtration.

e Wash the collected product with hexane.

Relevance in Drug Discovery: Targeting Kinase
Signaling Pathways

2-Aminothiazole derivatives are recognized as privileged scaffolds in the development of
kinase inhibitors.[1] These compounds can interact with the ATP-binding pocket of various
kinases, leading to their inhibition. One such pathway of interest, particularly in the context of
Alzheimer's disease, is the PI3K/Akt/mTOR signaling cascade, where p70S6 kinase is a key
downstream effector.[7]

Signaling Pathway: Simplified PI3K/Akt/mTOR Pathway and Potential Inhibition by 2-
Aminothiazole Derivatives
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Caption: Inhibition of p70S6K by 2-aminothiazole derivatives in the PI3BK/Akt/mTOR pathway.
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In the context of Alzheimer's disease, the hyperphosphorylation of the tau protein is a key
pathological hallmark. The p70S6 kinase can regulate the translation of tau mRNA.[5]
Therefore, inhibitors of p70S6K, such as certain 2-aminothiazole derivatives, are of significant
interest as potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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